molecular formula C8H7N3S B2543791 2-Methylpyrido[2,3-d]pyrimidine-4-thiol CAS No. 2089258-14-8

2-Methylpyrido[2,3-d]pyrimidine-4-thiol

Cat. No.: B2543791
CAS No.: 2089258-14-8
M. Wt: 177.23
InChI Key: DMOMUMGACCNOAF-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a functionalized derivative of the privileged pyrido[2,3-d]pyrimidine scaffold, a bicyclic nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . This compound is presented as a high-purity building block for researchers developing novel therapeutic agents. The core pyrido[2,3-d]pyrimidine structure is a recognized pharmacophore known for its broad spectrum of biological activities . Its structural resemblance to purine bases allows it to interact with a variety of enzymatic targets . Derivatives of this scaffold have demonstrated potent antitumor properties by acting as inhibitors of key kinases, such as the Epidermal Growth Factor Receptor (EGFR) , cyclin-dependent kinases (CDK) , and PIM-1 kinase . These inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells . Beyond oncology, this chemical class has also shown promising antibacterial and antiviral activities , making it a versatile template for multi-target therapeutic development. The specific substitutions on the this compound are critical to its research value. The methyl group at the 2-position and the thiol group at the 4-position are key modulators of the compound's electronic properties, lipophilicity, and potential for further chemical modification . The thiol function, in particular, serves as a valuable handle for synthesizing more complex molecules, such as thioethers, which can be explored to optimize interactions with biological targets . Researchers can leverage this compound to probe structure-activity relationships and develop new inhibitors for diseases involving dysregulated kinase activity or microbial infections. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOMUMGACCNOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-14-8
Record name 2-methylpyrido[2,3-d]pyrimidine-4-thiol
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Chemical Reactions Analysis

2-Methylpyrido[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Structure

2-Methylpyrido[2,3-d]pyrimidine-4-thiol possesses a unique chemical structure that contributes to its diverse biological activities. The compound includes a pyridine ring fused to a pyrimidine ring with a thiol group at the 4-position, which enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : This compound has been identified as a potential anticancer agent, particularly through its inhibition of key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including prostate and lung cancer cells, with notable IC50 values indicating significant potency against these malignancies .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for their effectiveness against bacterial strains, showing promising results compared to standard antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound extends into several areas:

  • Cancer Therapy : Due to its ability to inhibit CDK4/6 and other kinases, this compound is being explored as a treatment option for various cancers. The FDA-approved CDK4/6 inhibitors highlight the relevance of this target in oncology .
  • Infectious Diseases : Given its antimicrobial properties, derivatives of this compound may be developed into new treatments for bacterial infections, particularly those resistant to current antibiotics .
  • Neurological Disorders : There is ongoing research into the CNS effects of pyrido[2,3-d]pyrimidines, including potential applications in treating conditions such as epilepsy or depression .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of this compound and its derivatives:

  • A study published in the Journal of Medicinal Chemistry reported on the synthesis of various analogs and their anticancer activity against multiple cell lines. The findings indicated that modifications at specific positions could enhance potency against cancer targets .
  • Another research effort involved testing the antimicrobial efficacy of hydrazinyl derivatives of pyrido[2,3-d]pyrimidines. These compounds showed significant inhibition zones against bacterial strains compared to standard treatments .

Summary Table of Applications

Application AreaBiological ActivityReference
Cancer TherapyInhibition of CDK4/6
AntimicrobialEffective against bacterial strains
Anti-inflammatoryPotential therapeutic effects
Neurological DisordersCNS effects under investigation

Mechanism of Action

The mechanism of action of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as dihydrofolate reductase. By inhibiting this enzyme, the compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. This inhibition can lead to the suppression of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Pyrido[3,4-d]pyrimidine Derivatives

  • Example: 3-[(2-(2,3-Difluorobenzylmercapto)-pyrido[3,4-d]pyrimidine-4-yl)amino]ethanol (24d) Structure: Pyrido[3,4-d]pyrimidine core with a 2,3-difluorobenzylmercapto group. Synthesis: Substitution reaction with 2,3-difluorobenzylthiol yields 88% product (mp 181–183°C) .

B. Thieno[2,3-d]pyrimidine-4-thiol Derivatives

  • Example: 6-Methylthieno[2,3-d]pyrimidine-4-thiol (CAS 25710-07-0) Structure: Thiophene-fused pyrimidine with a methyl group at the 6-position. Properties: Molecular formula C₇H₇N₂S₂; lower aromaticity due to sulfur in the thieno ring compared to nitrogen in pyrido systems . Reactivity: The thieno scaffold may reduce nucleophilicity of the thiol group compared to pyrido analogs.

C. Pyrrolo[2,3-d]pyrimidine-4-thiol Derivatives

Physical and Spectral Properties
Compound Melting Point (°C) Molecular Formula Key Functional Groups Reference
2-Methylpyrido[2,3-d]pyrimidine-4-thiol N/A C₈H₇N₃S -SH, -CH₃
2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one 261–263 C₈H₇N₃O -C=O, -CH₃
6-Methylthieno[2,3-d]pyrimidine-4-thiol N/A C₇H₇N₂S₂ -SH, -CH₃
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol 228–231 C₁₀H₁₀N₂S₂ -SH, fused benzo-thieno

Biological Activity

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrido-pyrimidine core structure with a thiol functional group, which is crucial for its biological interactions. The presence of the thiol group enhances its reactivity and allows for potential interactions with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have demonstrated its inhibitory effects on several cancer cell lines, suggesting that it may interfere with cancer cell proliferation and induce apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting dihydrofolate reductase (DHFR)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR leads to reduced availability of tetrahydrofolate, impairing DNA replication in rapidly dividing cells such as cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The thiol group may facilitate the generation of reactive oxygen species, leading to oxidative stress within microbial and cancer cells, ultimately resulting in cell death.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different types of cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Methylpyrido[2,3-d]pyrimidine-4-thiol?

Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrimidine precursors. Key steps include:

  • Oxidation : Use hydrogen peroxide in acetic acid at room temperature to introduce oxygen-containing groups.
  • Reduction : Sodium borohydride in methanol under reflux stabilizes reactive intermediates.
  • Substitution : Alkyl halides with sodium hydroxide in ethanol facilitate thiol group incorporation .
    For regioselective modifications, bromination at the C-3 position (observed in pyrazolo[3,4-d]pyrimidines) is recommended using bromine in THF with sodium hydride .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm the thiol group and methyl substitution.
  • HPLC : Use reverse-phase chromatography with a C18 column (97% purity threshold) to assess impurities.
  • Mass Spectrometry : Confirm molecular weight (e.g., C8_8H7_7N3_3S, MW 193.23) via ESI-MS .
  • Melting Point : Compare experimental values with literature data to validate crystallinity.

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol or methanol as solvents due to moderate solubility.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1).
  • Acid-Base Extraction : Leverage the thiol group’s acidity (pKa ~8–10) for selective isolation .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly in ethanol.
  • Storage : Keep at room temperature in airtight, amber vials under inert gas (N2_2 or Ar) to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How does regioselectivity influence electrophilic substitution reactions in this pyrimidine scaffold?

Methodological Answer: Electrophilic reactions (e.g., bromination, cyanation) favor the C-3 position due to electron-rich aromatic systems. Example:

  • Bromination : React with Br2_2 in THF/NaH to yield 3-bromo derivatives.
  • Cyanation : Use p-toluenesulfonyl cyanide (TSCN) to form thiocyanate intermediates, which can be displaced by nucleophiles (e.g., p-tosylate) .

Q. How can computational modeling aid in predicting biological activity or reaction pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular Docking : Screen against targets like kinases (e.g., p38α MAPK) to identify potential binding modes .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., NMR or MS)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-13^{13}C couplings.
  • Isotopic Labeling : Introduce 15^{15}N or 34^{34}S to distinguish ambiguous peaks.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Methodological Answer:

  • Solvent-Free Reactions : Use microwave-assisted synthesis to reduce solvent waste.
  • Catalyst-Free Conditions : Explore water-mediated cyclization, as demonstrated for pyrido[2,3-d]pyrimidines .
  • Biodegradable Reagents : Replace NaBH4_4 with glucose-based reductants in aqueous media.

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